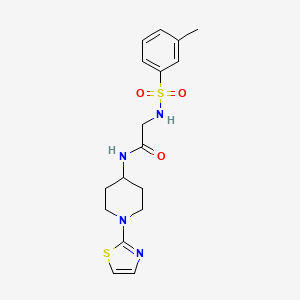

2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Description

This compound is a sulfonamide-bearing acetamide derivative featuring a thiazole-substituted piperidine core. Its structure combines a 3-methylphenylsulfonamido group linked to an acetamide scaffold, which is further connected to a 1-(thiazol-2-yl)piperidin-4-yl moiety.

Properties

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-13-3-2-4-15(11-13)26(23,24)19-12-16(22)20-14-5-8-21(9-6-14)17-18-7-10-25-17/h2-4,7,10-11,14,19H,5-6,8-9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYJQYSLUVYFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCN(CC2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Piperidine Derivative Preparation: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine, forming the sulfonamide linkage.

Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Bases: Triethylamine, pyridine

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and piperidine moieties. The process often includes the formation of sulfonamide linkages, which are critical for enhancing the compound's biological activity. Recent studies have demonstrated efficient synthetic routes that yield high-purity products suitable for further evaluation in biological assays .

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. The compound has been evaluated for its ability to inhibit various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that thiazole-based compounds can effectively inhibit the enzyme dihydropteroate synthase (DHPS), a target in the treatment of bacterial infections .

Anticancer Potential

The compound also shows promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to interfere with cell cycle progression and induce apoptosis. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, suggesting that the compound could serve as a lead structure for developing new antibiotics .

- Cancer Treatment : In a preclinical study, the compound was tested on human breast cancer cell lines. The findings revealed that it inhibited tumor growth by inducing apoptosis and disrupting mitochondrial function. These results support further investigation into its potential as a therapeutic agent in oncology .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide have not been extensively studied yet; however, preliminary data suggest favorable absorption and distribution characteristics. In vitro studies indicate that the compound can cross biological membranes effectively, which is essential for its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the thiazole and piperidine rings can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of bioactive molecules:

(a) Thiazole-Containing Acetamides

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This analogue replaces the 3-methylphenylsulfonamido group with a dichlorophenyl moiety. Unlike the target compound, it lacks a piperidine ring but shares hydrogen-bonding propensity via N–H⋯N interactions .

- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide; ):

Features a fluorophenyl group and pyridyl-thiazole system. The fluorine atom enhances metabolic stability compared to the methyl group in the target compound, which may alter pharmacokinetics .

(b) Piperidine-Linked Acetamides

- N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide (): Shares the piperidine-thiazole-acetamide core but incorporates a difluorophenylsulfonamido group. The fluorine atoms likely enhance binding to hydrophobic pockets in target enzymes, contrasting with the methyl group’s steric and electronic effects in the target compound .

(c) Sulfonamide Derivatives

- N-(Substituted)-2-(5-(1-(4-Nitrophenylsulfonyl)Piperidin-4-yl)-1,3,4-Oxadiazol-2-ylthio)Acetamide (): This hybrid includes a nitrophenylsulfonyl group and oxadiazole ring. The nitro group’s electron-withdrawing nature may enhance enzymatic inhibition (e.g., acetylcholinesterase, AChE) compared to the methyl group’s electron-donating effect in the target compound .

Biological Activity

The compound 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic molecule that incorporates a thiazole ring, a piperidine moiety, and a sulfonamide group. This structural combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The thiazole ring may interact with various enzymes, potentially serving as an inhibitor for targets such as acetylcholinesterase (AChE) or other key enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine moiety can enhance binding affinity to specific receptors, influencing neurotransmitter systems and cellular signaling pathways.

- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties, which may extend to this compound as well.

Anticancer Properties

Recent studies indicate that thiazole derivatives exhibit significant anticancer activity. For instance, a study involving thiazole analogues demonstrated potent antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating strong inhibition of cell growth . This suggests that the thiazole component in our compound could contribute similarly to anticancer effects.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. Research has highlighted that compounds containing sulfonamide moieties can effectively inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various bacterial strains remains to be quantitatively assessed but is expected based on its structural features.

Case Studies

-

Thiazole Derivatives Against Cancer

- A study synthesized various thiazole derivatives and evaluated their anticancer properties. Compounds similar to our target showed significant inhibition of cancer cell proliferation and induced apoptosis in vitro . These findings support the hypothesis that our compound may possess similar anticancer properties.

- Inhibition of Acetylcholinesterase

Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing 2-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonamide formation between 3-methylbenzenesulfonyl chloride and a piperidine-thiazole precursor. Critical steps include nucleophilic substitution and amide coupling. Optimization requires strict control of reaction conditions (e.g., anhydrous solvents, 0–5°C for sulfonylation, and room temperature for amidation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction progress is monitored using TLC and confirmed via -NMR .

Q. How is the structural integrity and purity of the compound validated in academic research?

- Methodological Answer : Structural validation employs - and -NMR to confirm proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For crystalline derivatives, single-crystal XRD (as in related acetamide structures) resolves bond angles and torsional strain .

Q. What are the primary biological targets or activities investigated for this compound?

- Methodological Answer : The compound’s thiazole and sulfonamide moieties suggest kinase or protease inhibition. In vitro assays (e.g., kinase profiling at 10 µM concentration) screen for activity against EGFR or MAPK pathways. Cell viability studies (MTT assay) in cancer lines (e.g., MCF-7, HepG2) assess cytotoxicity. Parallel molecular docking (AutoDock Vina) predicts binding to ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). To reconcile results:

- Standardize assays using ISO-certified cell lines and controls.

- Perform dose-response curves (IC values) under consistent oxygen levels (normoxia vs. hypoxia).

- Cross-validate with structural analogs (e.g., replacing 3-methylphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Q. What advanced computational methods predict binding interactions of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein stability over 100 ns. Binding free energy calculations (MM/PBSA) quantify contributions from van der Waals and electrostatic interactions. Quantum mechanics/molecular mechanics (QM/MM) refine electronic properties of the thiazole ring. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (, ) .

Q. What challenges arise in crystallographic characterization of this compound and its analogs?

- Methodological Answer : Crystallization difficulties stem from conformational flexibility (e.g., rotating piperidine-thiazole linkage). Strategies:

- Use slow evaporation (methanol/acetone, 1:1) with seeding.

- Resolve disorder via SHELXL refinement with anisotropic B-factors.

- Analyze hydrogen-bonding networks (e.g., N–H⋯N motifs in related structures) to stabilize crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.